

molecular geometry and bond angles of 2,5-Dimethylhex-3-ene

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Compound of Interest

Compound Name: 2,5-Dimethylhex-3-ene

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An In-depth Technical Guide to the Molecular Geometry and Bond Angles of **2,5-Dimethylhex-3-ene**

Abstract

2,5-Dimethylhex-3-ene is an eight-carbon alkene with the molecular formula C_8H_{16} .^{[1][2]} Its structure is characterized by a central carbon-carbon double bond, with isopropyl groups attached to each of the double-bonded carbons. This substitution pattern leads to the existence of two geometric isomers, (E)-**2,5-Dimethylhex-3-ene** and (Z)-**2,5-Dimethylhex-3-ene**, each with distinct spatial arrangements and consequently, unique molecular geometries and bond angles.^{[3][4]} This guide provides a detailed analysis of the molecule's structure, employing Valence Shell Electron Pair Repulsion (VSEPR) theory and hybridization principles to predict its geometry. Particular attention is given to the deviations from ideal bond angles caused by steric hindrance, a critical factor in understanding the molecule's reactivity and physical properties.

Molecular Structure and Hybridization

The systematic name, **2,5-Dimethylhex-3-ene**, defines the molecule's connectivity. It consists of a six-carbon chain (hexene) with a double bond located between the third and fourth carbon atoms. Methyl groups are attached to the second and fifth carbon atoms. This arrangement results in two isopropyl groups flanking the central double bond.

The geometry around each carbon atom is determined by its hybridization state:

- **sp² Hybridization:** The C3 and C4 carbons, which form the double bond, are sp² hybridized. [5][6] This hybridization results in a trigonal planar arrangement of the atoms bonded to them, with ideal bond angles of 120°. [7] The molecule is planar in the immediate vicinity of the double bond.
- **sp³ Hybridization:** The remaining carbon atoms (C1, C2, C5, C6, and the carbons of the two methyl groups) are sp³ hybridized. These carbons form four single bonds, leading to a tetrahedral geometry with ideal bond angles of 109.5°.

Analysis of Bond Angles and Steric Effects

While ideal geometries provide a baseline, the actual bond angles in **2,5-Dimethylhex-3-ene** are influenced by steric repulsion between the bulky isopropyl groups.

- **Around sp² Carbons (C3 and C4):** The region around the C=C double bond is subject to significant steric strain. The electron-dense double bond and the large isopropyl groups repel each other, causing deviations from the ideal 120° angles. [8][9]
 - In the (E)-isomer (trans), the two bulky isopropyl groups are on opposite sides of the double bond. This arrangement minimizes steric hindrance, and the bond angles are expected to be closer to the ideal 120°.
 - In the (Z)-isomer (cis), the isopropyl groups are on the same side of the double bond, leading to substantial steric repulsion. This forces the C2-C3=C4 and C3=C4-C5 bond angles to expand to values significantly greater than 120° to accommodate the groups. Consequently, the H-C3=C4 and H-C4-C3 angles are compressed to less than 120°.
- **Around sp³ Carbons (C2 and C5):** The bond angles around the sp³ hybridized C2 and C5 atoms also deviate from the ideal 109.5°. The C3-C2-C(CH₃) and C4-C5-C(CH₃) angles are likely to be compressed slightly due to the repulsion from the electron cloud of the adjacent C=C double bond.

Data Summary

The predicted bond angles for the core structure of **2,5-Dimethylhex-3-ene** are summarized below.

Central Atom(s)	Hybridization	Bond	Ideal Angle (°)	Predicted Actual Angle (°)	Rationale for Deviation
C3, C4	sp ²	C2-C3=C4	120	> 120° (especially in Z-isomer)	Steric repulsion between bulky isopropyl groups.
C3, C4	sp ²	H-C3=C4	120	< 120° (especially in Z-isomer)	Compression due to expansion of the C-C=C angle.
C2, C5	sp ³	C3-C2-C1	109.5	~109.5° (slight variation)	Tetrahedral geometry, minor repulsion effects.
C2, C5	sp ³	C(methyl)-C2-C(methyl)	109.5	< 109.5°	Compression to accommodate larger C-C-C angles.

Molecular Geometry Visualization

The following diagrams, generated using the DOT language, illustrate the molecular structures of the (E) and (Z) isomers of **2,5-Dimethylhex-3-ene**, highlighting their distinct spatial arrangements.

Figure 1: (E)-**2,5-Dimethylhex-3-ene** (trans isomer).

Figure 2: (Z)-**2,5-Dimethylhex-3-ene** (cis isomer).

Experimental Determination Protocols

The geometric parameters discussed in this guide are derived from theoretical models. Experimental verification and precise measurement of bond lengths and angles would require advanced analytical techniques.

Gas-Phase Electron Diffraction

This is a primary method for determining the geometry of volatile molecules.

- Methodology: A beam of high-energy electrons is fired through a gaseous sample of **2,5-Dimethylhex-3-ene**. The electrons are scattered by the molecule's electrostatic potential. The resulting diffraction pattern of concentric rings is recorded. The analysis of the scattering intensities and angular distribution allows for the precise calculation of interatomic distances and bond angles in the average structure of the molecule in the gas phase.

X-ray Crystallography

If the compound can be crystallized, X-ray crystallography can provide highly accurate geometric data.

- Methodology: A single crystal of **2,5-Dimethylhex-3-ene** is grown and mounted in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

Spectroscopic Methods and Computational Chemistry

Microwave and infrared spectroscopy can also provide information about molecular geometry. Additionally, high-level ab initio and Density Functional Theory (DFT) computational chemistry calculations can be performed to optimize the molecular geometry and predict bond angles, offering a powerful complement to experimental data.

Conclusion

The molecular geometry of **2,5-Dimethylhex-3-ene** is a direct consequence of the hybridization of its constituent carbon atoms and the significant steric interactions between its bulky isopropyl substituents. The carbons of the central double bond (C3, C4) exhibit trigonal planar geometry, while the surrounding carbons (C1, C2, C5, C6) are tetrahedral. Steric hindrance, particularly in the (Z)-isomer, causes notable deviations from the ideal 120° and 109.5° bond angles. A thorough understanding of these structural nuances is essential for professionals in chemical research and drug development, as molecular geometry profoundly influences a compound's physical properties, stability, and biological activity.

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